REACTION_CXSMILES
|
[OH:1][CH:2]([C:9]1[N:13]=[C:12]([N:14]2[CH2:19][CH2:18][N:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH2:16][CH2:15]2)[S:11][N:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.C(OCC)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[C:2]([C:9]1[N:13]=[C:12]([N:14]2[CH2:15][CH2:16][N:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH2:18][CH2:19]2)[S:11][N:10]=1)(=[O:1])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:2.3,7.8.9.10|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1-hydroxy- 1-phenylmethyl)-5-[1-(2-pyridyl)piperazin-4-yl]-1,2,4-thiadiazole
|
Quantity
|
0.625 g
|
Type
|
reactant
|
Smiles
|
OC(C1=CC=CC=C1)C1=NSC(=N1)N1CCN(CC1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a solvent gradient of a mixture of hexane and ethyl acetate (6/4 and 4/6)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=NSC(=N1)N1CCN(CC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: PERCENTYIELD | 75.3% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |